TcY-NH2 is a synthetic peptide antagonist specifically targeting PAR4, a G protein-coupled receptor involved in various physiological and pathological processes, including inflammation and platelet activation. [, , , , , , , , ] It serves as a valuable tool for dissecting the role of PAR4 in cellular signaling and inflammatory responses. TcY-NH2 is not a medication and information about its drug use, dosage, or side effects is not applicable in this context.
Tcy-NH2, also known as trans-Cinnamoyl-YPGKF-NH2, is a selective antagonist of Protease-Activated Receptor 4 (PAR4). This compound has gained attention in pharmacological research due to its ability to inhibit platelet aggregation and modulate various cardiovascular responses. The molecular formula for Tcy-NH2 is C₄₂H₅₀F₃N₇O₉, with a molecular weight of approximately 853.9 g/mol. Its primary application lies in the study of thrombotic processes and potential therapeutic interventions in cardiovascular diseases.
Tcy-NH2 is classified as a peptide antagonist and is derived from solid-phase peptide synthesis techniques. It is primarily sourced from chemical suppliers specializing in biochemical compounds, such as TargetMol and MedChemExpress. The compound is recognized for its role in inhibiting endostatin release and platelet aggregation induced by thrombin, making it significant in studies related to thrombosis and cardiovascular health .
The synthesis of Tcy-NH2 typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain.
Tcy-NH2 features a complex structure characterized by its amino acid sequence, which includes a trans-cinnamoyl moiety and a specific arrangement of functional groups that contribute to its biological activity.
Tcy-NH2 primarily acts as an antagonist in biochemical pathways involving PAR4. Its mechanism involves blocking thrombin-induced activation of PAR4, which is crucial for platelet aggregation.
The action of Tcy-NH2 involves binding to PAR4, preventing its activation by thrombin. This blockade leads to a reduction in intracellular signaling pathways that would typically result in platelet activation and aggregation.
Tcy-NH2 has significant applications in scientific research, particularly in:
The ongoing research into Tcy-NH2 highlights its potential as a valuable tool for understanding complex biological processes related to thrombosis and cardiovascular health.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2